molecular formula C20H18N6O3S B3290926 N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-60-6

N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B3290926
CAS No.: 868967-60-6
M. Wt: 422.5 g/mol
InChI Key: YBQSGAINPVKUBJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 3 with a pyridin-2-yl group and at position 6 with a sulfanyl-linked acetamide moiety, which is further functionalized with a 3,4-dimethoxyphenyl group. The triazolopyridazine system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications, due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The 3,4-dimethoxyphenyl substituent may enhance solubility through polar interactions, while the pyridinyl group could improve target affinity via aromatic interactions .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-15-7-6-13(11-16(15)29-2)22-18(27)12-30-19-9-8-17-23-24-20(26(17)25-19)14-5-3-4-10-21-14/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQSGAINPVKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities that warrant detailed exploration.

Structural Characteristics

The compound features:

  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanylacetamide linkage : Potentially involved in enzyme inhibition.
  • Pyridinyl-triazolo-pyridazinyl moiety : Implicated in various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets suggest applications in treating conditions such as cancer and neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits c-Met and Pim-1 kinases
CytotoxicityStrong antiproliferative effects on cancer cell lines
Apoptosis InductionEnhances apoptosis in MCF-7 cells
Cell Cycle ArrestInduces S-phase arrest in cancer cells

Case Study 1: Anticancer Activity

A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed:

  • IC50 values : 0.163 µM for c-Met inhibition; significant antiproliferative effects were observed with mean GI% values of 55.84% and 29.08% for specific derivatives of the compound .

Case Study 2: Mechanistic Studies

The mechanistic pathways of the compound were investigated through:

  • Molecular Docking : Confirmed binding modes to target enzymes.
  • Cell Cycle Analysis : Demonstrated arrest at the S phase and enhanced apoptosis via increased caspase-9 activity .

Pharmacological Implications

The unique combination of functional groups in this compound positions it as a promising candidate for drug development. Its ability to interact with multiple biological targets suggests potential therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound primarily differ in substitutions on the triazolopyridazine core and the acetamide-linked aromatic groups. Key comparisons are outlined below:

Core Substitution Variations

Compound ID/Name Position 3 Substitution Position 6 Substitution
Target Compound Pyridin-2-yl Sulfanyl-linked N-(3,4-dimethoxyphenyl)acetamide
894067-38-0/N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl Sulfanyl-linked acetamide (unsubstituted phenyl)
891117-12-7/2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl Sulfanyl-linked 2-(4-ethoxyphenyl)acetamide
  • Position 6 : The 3,4-dimethoxyphenyl group (target) introduces two electron-donating methoxy groups, which may improve solubility compared to the 4-ethoxyphenyl (891117-12-7) or unsubstituted phenyl (894067-38-0) analogs. Ethoxy groups (891117-12-7) increase lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility .

Acetamide Side Chain Modifications

Compound ID/Name Acetamide Substituent Potential Impact
Target Compound 3,4-Dimethoxyphenyl High polarity due to methoxy groups; may improve solubility and hydrogen bonding
894067-38-0 Unsubstituted phenyl Lower solubility; reduced interactions with polar residues
891117-12-7 4-Ethoxyphenyl Moderate lipophilicity; balance between permeability and solubility
  • Methoxy groups are less metabolically labile than ethoxy groups, which could enhance metabolic stability .

Research Findings and Implications

While explicit biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural trends:

Binding Affinity : The pyridin-2-yl group at position 3 may confer superior target engagement compared to methyl-substituted analogs (e.g., 894067-38-0) due to enhanced π-π interactions .

Solubility vs. Permeability : The 3,4-dimethoxyphenyl group likely improves aqueous solubility relative to 4-ethoxyphenyl (891117-12-7) but may reduce blood-brain barrier penetration due to higher polarity.

Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than ethoxy groups, suggesting the target compound may exhibit longer half-life than 891117-12-7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

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